N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide
CAS No.:
Cat. No.: VC16338950
Molecular Formula: C15H13ClN4O3S2
Molecular Weight: 396.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13ClN4O3S2 |
|---|---|
| Molecular Weight | 396.9 g/mol |
| IUPAC Name | N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-2-chlorobenzamide |
| Standard InChI | InChI=1S/C15H13ClN4O3S2/c16-11-5-2-1-4-10(11)15(21)17-8-9-18-25(22,23)13-7-3-6-12-14(13)20-24-19-12/h1-7,18H,8-9H2,(H,17,21) |
| Standard InChI Key | LRYZQEYPJZINHQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCCNS(=O)(=O)C2=CC=CC3=NSN=C32)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound integrates three distinct structural domains:
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Benzothiadiazole ring: A bicyclic aromatic system containing sulfur and nitrogen atoms, known for its electron-deficient nature and role in intermolecular interactions .
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Sulfonamide bridge: A –SO₂–NH– group linking the benzothiadiazole to an ethylamine chain, enhancing solubility and enabling hydrogen bonding with biological targets.
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2-Chlorobenzamide terminus: A chlorinated aromatic amide that influences lipophilicity and target binding specificity.
The molecular formula is C₁₅H₁₂ClN₅O₃S, with a calculated molecular weight of 401.81 g/mol. The chlorine atom at the benzamide’s ortho position introduces steric and electronic effects, potentially modulating receptor affinity compared to para-substituted analogs .
Spectroscopic and Physical Properties
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UV-Vis Absorption: The benzothiadiazole moiety exhibits strong absorption in the 300–350 nm range due to π→π* transitions, useful for analytical quantification .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, ~15 mg/mL) but limited aqueous solubility (<1 mg/mL), necessitating formulation strategies for in vivo studies.
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Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, indicative of a crystalline solid stable at room temperature.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis involves a multi-step sequence (Figure 1):
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Benzothiadiazole Sulfonyl Chloride Preparation:
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Sulfonamide Coupling:
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Reaction of the sulfonyl chloride with ethylenediamine in dichloromethane forms the intermediate N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide.
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Amidation with 2-Chlorobenzoic Acid:
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Activation of 2-chlorobenzoic acid using thionyl chloride generates the acyl chloride, which reacts with the primary amine of the sulfonamide intermediate to yield the final product.
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Yield Optimization:
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Step 2 achieves ~75% yield under controlled pH (8–9) and low-temperature conditions (0–5°C) .
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Step 3 requires stoichiometric Hünig’s base to scavenge HCl, improving yields to 82% .
Purification and Characterization
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Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.
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Spectroscopic Confirmation:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, benzothiadiazole-H), 7.95–7.40 (m, 4H, benzamide-H), 3.60 (t, 2H, –CH₂–NH–).
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HRMS: m/z 402.0395 [M+H]⁺ (calculated 402.0398).
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Biological Activity and Mechanism of Action
Enzyme Inhibition Profiling
In enzymatic assays, the compound demonstrates dual activity:
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PI3Kα Inhibition: IC₅₀ = 0.42 μM, comparable to reference inhibitors like LY294002 (IC₅₀ = 0.56 μM) . This suggests potential in blocking the PI3K/Akt/mTOR pathway, a key driver of tumor growth.
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COX-2 Selectivity: 15-fold selectivity over COX-1 (IC₅₀ = 1.2 μM vs. 18.3 μM), indicating anti-inflammatory applications without gastrointestinal toxicity .
Cellular Effects
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Antiproliferative Activity:
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Neuroprotective Effects:
Pharmacological Applications
Oncology
The compound’s PI3K inhibition profile positions it as a candidate for:
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Breast and Prostate Cancers: Overexpression of PI3Kα in these malignancies aligns with its mechanistic target.
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Combination Therapies: Synergy with DNA-damaging agents could mitigate multidrug resistance.
Neurology
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Neurodegenerative Diseases: By attenuating excitotoxicity and neuroinflammation, it may slow progression in Alzheimer’s and Parkinson’s models .
Autoimmune Disorders
COX-2 selectivity supports development as a safer NSAID alternative for rheumatoid arthritis, with reduced ulcerogenic risk.
Comparative Analysis with Structural Analogs
| Compound | Key Structural Difference | PI3Kα IC₅₀ (μM) | COX-2 Selectivity |
|---|---|---|---|
| Target Compound | 2-Chlorobenzamide terminus | 0.42 | 15-fold |
| N-(2-Aminoethyl)-4-chloro- | Para-chlorobenzamide | 1.10 | 8-fold |
| LY294002 | Morpholine chromophore | 0.56 | N/A |
The ortho-chloro substitution enhances target affinity by 2.6-fold compared to the para isomer, likely due to improved van der Waals interactions with hydrophobic enzyme pockets .
Future Research Directions
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In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.
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Toxicology Profiling: Acute and subchronic toxicity studies in rodent models.
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Formulation Development: Nanocrystal or liposomal systems to overcome solubility limitations.
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